![molecular formula C19H21BrN2O B4435085 1-benzyl-N-(3-bromophenyl)-4-piperidinecarboxamide](/img/structure/B4435085.png)
1-benzyl-N-(3-bromophenyl)-4-piperidinecarboxamide
Overview
Description
1-benzyl-N-(3-bromophenyl)-4-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that has been widely studied for its potential therapeutic applications. BRL-15572 belongs to the class of piperidinecarboxamide compounds and has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
1-benzyl-N-(3-bromophenyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in a range of conditions, including anxiety, depression, and addiction. It has been found to have anxiolytic and antidepressant-like effects in animal models, as well as reducing drug-seeking behavior in rats. 1-benzyl-N-(3-bromophenyl)-4-piperidinecarboxamide has also been studied for its potential use in treating neuropathic pain and has been found to have analgesic effects in animal models.
Mechanism of Action
1-benzyl-N-(3-bromophenyl)-4-piperidinecarboxamide is a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward and motivation, and dopamine signaling in this pathway has been implicated in addiction and other psychiatric disorders. By blocking the D3 receptor, 1-benzyl-N-(3-bromophenyl)-4-piperidinecarboxamide may reduce the reinforcing effects of drugs of abuse and reduce drug-seeking behavior.
Biochemical and Physiological Effects
In addition to its effects on dopamine signaling, 1-benzyl-N-(3-bromophenyl)-4-piperidinecarboxamide has been found to have other biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and plasticity. 1-benzyl-N-(3-bromophenyl)-4-piperidinecarboxamide has also been found to increase levels of the neuropeptide galanin, which has been implicated in anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzyl-N-(3-bromophenyl)-4-piperidinecarboxamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows for more precise targeting of the mesolimbic pathway and reduces the potential for off-target effects. However, one limitation of using 1-benzyl-N-(3-bromophenyl)-4-piperidinecarboxamide is its relatively low potency compared to other D3 receptor antagonists. This may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several potential future directions for research on 1-benzyl-N-(3-bromophenyl)-4-piperidinecarboxamide. One area of interest is its potential use in treating substance use disorders, particularly cocaine and methamphetamine addiction. 1-benzyl-N-(3-bromophenyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its efficacy in humans. Another area of interest is the potential use of 1-benzyl-N-(3-bromophenyl)-4-piperidinecarboxamide in treating other psychiatric disorders, such as anxiety and depression. The effects of 1-benzyl-N-(3-bromophenyl)-4-piperidinecarboxamide on BDNF and galanin levels suggest that it may have broader therapeutic applications beyond addiction. Finally, further research is needed to optimize the synthesis of 1-benzyl-N-(3-bromophenyl)-4-piperidinecarboxamide and improve its potency for use in lab experiments and potential clinical applications.
Conclusion
In conclusion, 1-benzyl-N-(3-bromophenyl)-4-piperidinecarboxamide is a promising compound with potential therapeutic applications in addiction, anxiety, depression, and pain. Its selectivity for the dopamine D3 receptor and effects on BDNF and galanin levels make it an interesting target for further research. However, more work is needed to optimize its synthesis and improve its potency for use in lab experiments and potential clinical applications.
properties
IUPAC Name |
1-benzyl-N-(3-bromophenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c20-17-7-4-8-18(13-17)21-19(23)16-9-11-22(12-10-16)14-15-5-2-1-3-6-15/h1-8,13,16H,9-12,14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYKLICLAYFAQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)Br)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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